molecular formula C7H3BrF4O B1390509 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1033202-63-9

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B1390509
M. Wt: 259 g/mol
InChI Key: XPOCYGYMYNLXCQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is a compound that undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Synthesis Analysis

The compound can be synthesized through a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan . It may also be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is C7H3BrF4O . The InChI code is 1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H .


Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 259.00 g/mol . It has a topological polar surface area of 9.2 Ų .

Scientific Research Applications

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

  • Application Summary : This research focuses on the use of 1-bromo-2-fluoro-3-(trifluoromethoxy)benzene in the direct arylation of heteroarenes using palladium catalysis. The study explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes .
  • Methods of Application : The experiment involves the use of only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base. The major side-products of the reaction are HBr/KOAc .
  • Results or Outcomes : High yields in arylated heteroarenes were obtained. This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Preparation of 1,2-Dehydro-3-(trifluoromethoxy)benzene

  • Application Summary : 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene .

Synthesis of New Electronically Deficient Atropisomeric Diphosphine Ligand

  • Application Summary : 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can be used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .

Safety And Hazards

The compound is classified as Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Aquatic Chronic 2 - Flam. Liq. 3 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals . The late-stage and selective fluorination reaction of organic molecules, especially the trifluoromethoxylation reaction, is one of the most important research hotspots .

properties

IUPAC Name

1-bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCYGYMYNLXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670191
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

CAS RN

1033202-63-9
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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